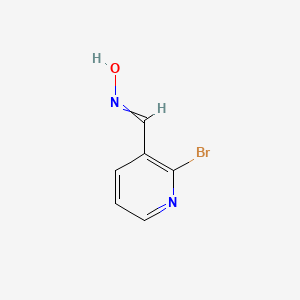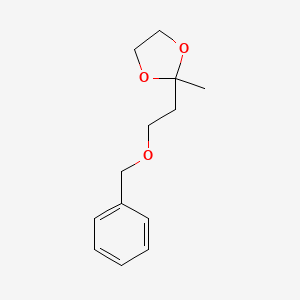![molecular formula C22H27BrO B8606560 2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one](/img/structure/B8606560.png)
2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromoacetyl-4’-octylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromoacetyl group at the 4-position and an octyl group at the 4’-position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoacetyl-4’-octylbiphenyl typically involves the bromination of acetylated biphenyl derivatives followed by the introduction of an octyl group. One common method is the Friedel-Crafts acylation of biphenyl with bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting bromoacetylated biphenyl can then be subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl group.
Industrial Production Methods
Industrial production of 4-Bromoacetyl-4’-octylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反应分析
Types of Reactions
4-Bromoacetyl-4’-octylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The biphenyl core can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学研究应用
4-Bromoacetyl-4’-octylbiphenyl has several scientific research applications, including:
Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its biphenyl core and functional groups.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-Bromoacetyl-4’-octylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The biphenyl core can also interact with hydrophobic regions of biomolecules, affecting their structure and activity.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position of phenylacetic acid.
4-Bromoacetylbiphenyl: Lacks the octyl group present in 4-Bromoacetyl-4’-octylbiphenyl.
4-Octylbiphenyl: Lacks the bromoacetyl group present in 4-Bromoacetyl-4’-octylbiphenyl.
Uniqueness
4-Bromoacetyl-4’-octylbiphenyl is unique due to the presence of both the bromoacetyl and octyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C22H27BrO |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-bromo-1-[4-(4-octylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C22H27BrO/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(24)17-23/h9-16H,2-8,17H2,1H3 |
InChI 键 |
IKNNMFOQCUXFSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)

![4'-(Octyloxy)[1,1'-biphenyl]-4-amine](/img/structure/B8606542.png)



![6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B8606547.png)

